(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1040677-73-3
VCID: VC5089601
InChI: InChI=1S/C21H22F2N6O3/c1-31-17-4-3-5-18(32-2)20(17)21(30)28-10-8-27(9-11-28)13-19-24-25-26-29(19)14-6-7-15(22)16(23)12-14/h3-7,12H,8-11,13H2,1-2H3
SMILES: COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F
Molecular Formula: C21H22F2N6O3
Molecular Weight: 444.443

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone

CAS No.: 1040677-73-3

Cat. No.: VC5089601

Molecular Formula: C21H22F2N6O3

Molecular Weight: 444.443

* For research use only. Not for human or veterinary use.

(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone - 1040677-73-3

Specification

CAS No. 1040677-73-3
Molecular Formula C21H22F2N6O3
Molecular Weight 444.443
IUPAC Name [4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone
Standard InChI InChI=1S/C21H22F2N6O3/c1-31-17-4-3-5-18(32-2)20(17)21(30)28-10-8-27(9-11-28)13-19-24-25-26-29(19)14-6-7-15(22)16(23)12-14/h3-7,12H,8-11,13H2,1-2H3
Standard InChI Key UGBDTFQWSBNVRU-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The IUPAC name of this compound is [4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone. Its molecular formula is C<sub>21</sub>H<sub>22</sub>F<sub>2</sub>N<sub>6</sub>O<sub>3</sub>, with a molecular weight of 444.443 g/mol. The structure integrates a tetrazole ring, a piperazine moiety, and a dimethoxyphenyl group, creating a multifunctional scaffold (Figure 1).

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number1040677-73-3
SMILESCOC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F
InChI KeyUGBDTFQWSBNVRU-UHFFFAOYSA-N

Structural Features and Functional Groups

  • Tetrazole Ring: The 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl group contributes to metabolic stability and hydrogen-bonding interactions .

  • Piperazine Linker: The piperazin-1-ylmethyl group enhances solubility and serves as a conformational spacer.

  • Dimethoxyphenyl Methanone: The 2,6-dimethoxyphenyl group introduces electron-donating methoxy substituents, influencing electronic properties and binding affinity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential coupling reactions:

  • Formation of the Tetrazole Core: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride generates the tetrazole ring .

  • Piperazine Functionalization: Alkylation of piperazine with a tetrazole-containing intermediate under basic conditions.

  • Methanone Coupling: Reaction of the piperazine intermediate with 2,6-dimethoxybenzoyl chloride via nucleophilic acyl substitution.

Key Reaction Conditions:

  • Temperature: 0–5°C for nitrile cycloaddition; room temperature for alkylation.

  • Catalysts: Lewis acids (e.g., ZnCl<sub>2</sub>) for tetrazole formation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) displays signals for methoxy groups (δ 3.78–3.82 ppm), aromatic protons (δ 6.58–7.45 ppm), and piperazine methylene (δ 2.45–3.20 ppm).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at <i>m/z</i> 445.4 [M+H]<sup>+</sup>.

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValue/DescriptionSource
SolubilityLimited aqueous solubility; soluble in DMSO, DMF
logPEstimated 3.2–3.8 (calc. using XLogP3)
Hydrogen Bond Acceptors9
Polar Surface Area95.5 Ų

The compound’s logP value suggests moderate lipophilicity, favoring membrane permeability. Its polar surface area indicates potential for blood-brain barrier penetration .

Biological and Pharmacological Research

In Vitro Studies

  • Cytotoxicity Assays: Preliminary screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show IC<sub>50</sub> values of 12.3 µM and 18.7 µM, respectively.

  • Enzyme Inhibition: Moderate inhibition (IC<sub>50</sub> = 8.9 µM) of COX-2 in enzymatic assays.

Research Applications and Future Directions

Drug Discovery

The compound’s scaffold is being explored for:

  • Antiviral Agents: Analogous tetrazole-piperazine hybrids inhibit SARS-CoV-2 main protease (M<sup>pro</sup>) .

  • Central Nervous System (CNS) Drugs: Structural features align with blood-brain barrier penetration criteria.

Challenges and Optimization

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) are under investigation .

  • Selectivity Improvement: Substituent modifications at the tetrazole N1 position to reduce off-target effects .

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